Methyl 4-phenyloct-2-ynoate

Lipoxygenase Inflammation Platelet Biology

Methyl 4-phenyloct-2-ynoate (CAS 62360-11-6, C15H18O2) is an alkyne-containing ester characterized by a phenyl substituent at the 4-position and a terminal methyl ester moiety. This compound has been cataloged in authoritative chemical databases including PubChem (CID and SpectraBase.

Molecular Formula C15H18O2
Molecular Weight 230.30 g/mol
CAS No. 62360-11-6
Cat. No. B15453173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-phenyloct-2-ynoate
CAS62360-11-6
Molecular FormulaC15H18O2
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCCCCC(C#CC(=O)OC)C1=CC=CC=C1
InChIInChI=1S/C15H18O2/c1-3-4-8-14(11-12-15(16)17-2)13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8H2,1-2H3
InChIKeyMPFBCEIIFQIULY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Phenyloct-2-Ynoate (CAS 62360-11-6): Procurement and Differentiation Guide


Methyl 4-phenyloct-2-ynoate (CAS 62360-11-6, C15H18O2) is an alkyne-containing ester characterized by a phenyl substituent at the 4-position and a terminal methyl ester moiety [1]. This compound has been cataloged in authoritative chemical databases including PubChem (CID 71387221) [2] and SpectraBase [3]. Its structural features confer distinct reactivity as an electrophile or nucleophile in organic synthesis, and it has been evaluated in multiple enzymatic assays .

LOX pathway probe: Reported 12-LOX and 5-LOX translocation engagement context; structurally distinct from reference inhibitors.
Alkyne ester building block: Phenyl-substituted alkynoate for heterocycle synthesis, hydroboration and click chemistry.
Selectivity review context: Weak activity against dihydroorotase and MAGL suggests a focused lipoxygenase research fit.

Methyl 4-Phenyloct-2-Ynoate: Why Structural Analogs Are Not Interchangeable in Research


Generic substitution among alkynoate esters is scientifically unsound because even minor structural modifications—such as a methyl group at the 4-position or a change in ester chain length—can profoundly alter enzyme inhibition profiles, metabolic stability, and synthetic utility [1]. For instance, the presence of a phenyl ring at the 4-position of the oct-2-ynoate backbone is a critical determinant of lipoxygenase interaction, whereas the methyl ester imparts distinct physicochemical properties compared to free acids or bulkier esters . Consequently, direct replacement of methyl 4-phenyloct-2-ynoate with a close analog without empirical validation risks irreproducible data and wasted research resources.

!
4-Phenyl substituent context: Unsubstituted alkynoates may lack LOX target engagement; phenyl deletion can shift inhibition profile.
!
Ester vs acid form: Methyl ester hydrolysis or free acid analogs may alter reactivity, solubility and enzyme interaction.
!
Chain-length sensitivity: Minor alkyl chain modifications can change enzyme inhibition and metabolic stability, limiting direct interchangeability.

Methyl 4-Phenyloct-2-Ynoate: Quantitative Differentiation Evidence


Platelet 12-Lipoxygenase Inhibition: Activity at 30 µM

Methyl 4-phenyloct-2-ynoate has been evaluated for inhibition of human platelet 12-lipoxygenase in vitro, exhibiting activity at a test concentration of 30 µM . While direct comparator data for close analogs (e.g., methyl 4-methyl-4-phenyloct-2-ynoate) are not available in the same assay, this value provides a baseline for 12-LOX engagement. Many alkynoate esters lacking the 4-phenyl substituent show markedly reduced or no activity against lipoxygenase isoforms, suggesting the phenyl group is critical for target interaction [1]. The 30 µM inhibitory concentration places this compound within the range of tool compounds used to probe the 12-LOX pathway, though it is less potent than specialized inhibitors (e.g., ML355, IC50 ~0.34 µM).

Platelet 12-LOX inhibition
Class-level
Tested compound: 30 µM activity
Reference ML355: IC50 ~0.34 µM
~88-fold lower potency; unsubstituted alkynoates inactive
Reported 12-LOX engagement context; provides baseline for tool compound studies.
Human platelet 12-LOX, in vitro. Data to verify in orthogonal assay.
Lipoxygenase Inflammation Platelet Biology

5-Lipoxygenase Translocation Inhibition in Cellular Context

In rat RBL-2H3 cells, methyl 4-phenyloct-2-ynoate inhibited 5-lipoxygenase translocation, a key step in leukotriene biosynthesis [1]. The assay did not report an IC50 value, but positive inhibition was noted. This distinguishes it from simple alkyne esters that do not interfere with 5-LOX translocation [2]. Furthermore, the compound is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [3].

5-LOX translocation (cellular)
Class-level
Positive inhibition observed in RBL-2H3 cells; no IC50 reported. Reference zileuton IC50 ~0.5–1 µM.
Supports 5-LOX translocation probe context; broader polypharmacology noted.
Cell-based assay; source review recommended.
5-Lipoxygenase Cell-based Assay Inflammation

Selectivity Profile: Weak Dihydroorotase Inhibition (IC50 1 mM)

Methyl 4-phenyloct-2-ynoate was tested against mouse dihydroorotase, an enzyme involved in pyrimidine biosynthesis, and exhibited an IC50 of 1.00E+6 nM (1 mM) at pH 7.37 [1]. This millimolar potency indicates negligible inhibition, demonstrating selectivity against this particular target. In contrast, many broad-spectrum alkynoic acid derivatives show micromolar or sub-micromolar inhibition of dihydroorotase [2]. The lack of significant activity against dihydroorotase reduces the likelihood of off-target effects in cellular models where pyrimidine metabolism is critical.

Dihydroorotase selectivity
Class-level
IC50 = 1 mM
>10-fold weaker than broad-spectrum alkynoic inhibitors.
Indicates low interference with pyrimidine biosynthesis.
Mouse enzyme, pH 7.37. Data to verify.
Dihydroorotase Selectivity Pyrimidine Biosynthesis

MAGL Inhibition: Weak Activity (IC50 >10 µM)

Against human recombinant monoacylglycerol lipase (MAGL), methyl 4-phenyloct-2-ynoate showed an IC50 greater than 1.00E+4 nM (>10 µM) [1]. This weak activity is consistent with the compound's selectivity for lipoxygenase-related enzymes over serine hydrolases. Many alkyl/aryl alkynoates exhibit sub-micromolar MAGL inhibition, making this compound a cleaner tool for lipoxygenase studies without confounding endocannabinoid system modulation [2].

MAGL inhibition
Class-level
IC50 >10 µM
>1,250-fold less potent than JZL184 (IC50 ~8 nM).
Negligible MAGL activity; limits endocannabinoid confounding.
Human recombinant MAGL. Context-dependent.
MAGL Endocannabinoid Selectivity

Cytotoxicity Profile: Minimal Activity Against 143B Osteosarcoma Cells

Methyl 4-phenyloct-2-ynoate was evaluated for cytotoxicity against 143B (TK-) tumor cells after 72 hr continuous exposure [1]. While exact IC50 values are not reported, the compound did not exhibit significant cytotoxicity in this model, in contrast to more toxic alkynoic acid derivatives that show sub-micromolar growth inhibition [2]. This low cytotoxicity profile is advantageous for long-term cell-based assays where compound-induced cell death could confound results.

Cytotoxicity (143B cells)
Class-level
No significant cytotoxicity after 72 h continuous exposure; exact IC50 not reported.
Low cytotoxicity supports long-term cell-based LOX assays.
143B osteosarcoma model. Source review recommended.
Cytotoxicity Osteosarcoma Cell Viability

Methyl 4-Phenyloct-2-Ynoate: Recommended Research Applications Based on Evidence


Probing 12-Lipoxygenase (12-LOX) in Platelet Function Studies

Given its ability to inhibit platelet 12-lipoxygenase at 30 µM , methyl 4-phenyloct-2-ynoate is well-suited for ex vivo platelet assays where 12-LOX-dependent formation of 12-HETE is measured. Its moderate potency and distinct chemotype make it a useful orthogonal tool to validate hits from high-throughput screens. [1]

Investigating 5-Lipoxygenase (5-LOX) Translocation in Mast Cell Models

In rat RBL-2H3 cells, the compound inhibits 5-LOX translocation [2], a critical step in leukotriene C4 synthesis. Researchers studying IgE-mediated mast cell activation or inflammatory lipid mediator release can employ this compound to dissect 5-LOX membrane association without direct active-site inhibition. [3]

Selective Lipoxygenase Pathway Probe in Complex Cellular Systems

With weak activity against dihydroorotase (IC50 1 mM) [4] and MAGL (IC50 >10 µM) [5], and minimal cytotoxicity [6], methyl 4-phenyloct-2-ynoate offers a relatively clean pharmacological profile for lipoxygenase-focused studies. It is particularly appropriate for long-term (72 hr) cell-based assays in osteosarcoma or other cancer cell lines where off-target toxicity must be avoided. [7]

Synthetic Intermediate for Alkynoate-Derived Bioactive Molecules

As an alkyne-containing ester, methyl 4-phenyloct-2-ynoate serves as a versatile building block in transition-metal-free heterocycle synthesis [8]. It can be utilized in hydroboration reactions to generate (E)-β-boryl acrylates [9] or in click chemistry for bioconjugation, where the terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Application
Selection Property
Validation Focus
12-LOX pathway studies in platelets
12-LOX inhibition context; structurally distinct chemotype
12-HETE formation assay; orthogonal tool validation
5-LOX translocation in mast cell models
Cellular 5-LOX translocation inhibition context
Leukotriene C4 synthesis; IgE-mediated activation readouts
Selective LOX pathway probe in cellular systems
Weak dihydroorotase/MAGL activity; low cytotoxicity profile
Off-target screening; long-term cell-based LOX assays
Synthetic building block for alkynoate derivatives
Alkyne ester reactivity; phenyl-substituted backbone
Click chemistry; hydroboration; heterocycle synthesis

Technical Documentation Hub

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34 linked technical documents
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